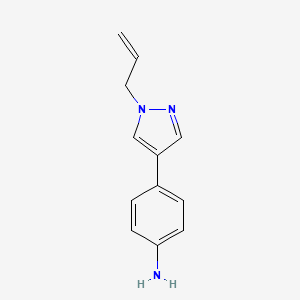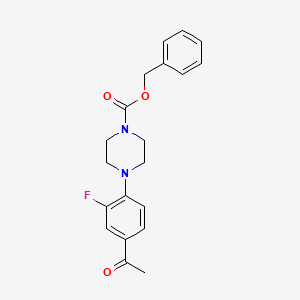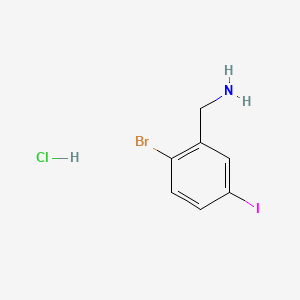
1-(2-Bromo-5-iodophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-iodophenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a methanamine group
Preparation Methods
The synthesis of 1-(2-Bromo-5-iodophenyl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-iodoaniline to form 2-bromo-5-iodoaniline. This intermediate is then subjected to a reductive amination reaction with formaldehyde and a reducing agent such as sodium cyanoborohydride to yield 1-(2-Bromo-5-iodophenyl)methanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-5-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation and Reduction Reactions: The methanamine group can be oxidized to form corresponding imines or reduced to form secondary amines. Reagents such as hydrogen peroxide and sodium borohydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds. Palladium catalysts are typically employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with organolithium reagents can yield various substituted phenylmethanamines.
Scientific Research Applications
1-(2-Bromo-5-iodophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-iodophenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, leading to changes in cellular function. The presence of bromine and iodine atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
1-(2-Bromo-5-iodophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
2-Bromo-5-chlorophenylmethanamine hydrochloride: This compound has a chlorine atom instead of an iodine atom, which can affect its reactivity and binding properties.
1-(2-Bromo-4-iodophenyl)methanamine hydrochloride: The position of the iodine atom on the benzene ring is different, which can influence the compound’s chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8BrClIN |
|---|---|
Molecular Weight |
348.40 g/mol |
IUPAC Name |
(2-bromo-5-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrIN.ClH/c8-7-2-1-6(9)3-5(7)4-10;/h1-3H,4,10H2;1H |
InChI Key |
FRZPZLBBDCCSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)CN)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


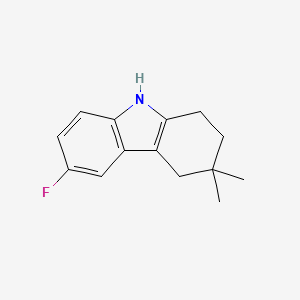
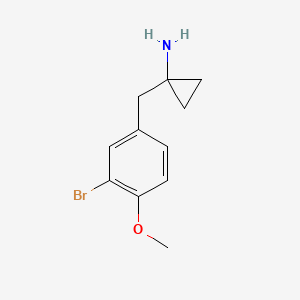
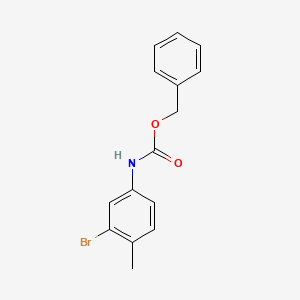
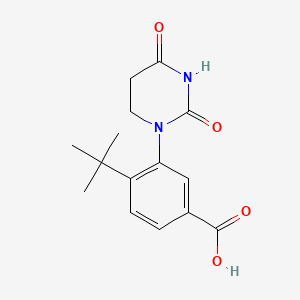

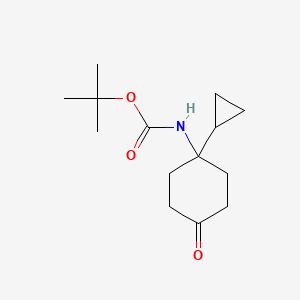
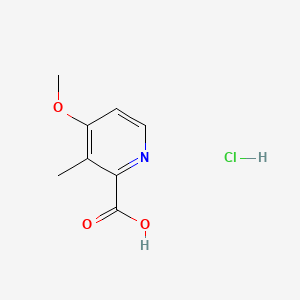


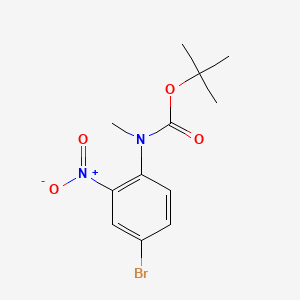
![4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine](/img/structure/B13493110.png)
![{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
